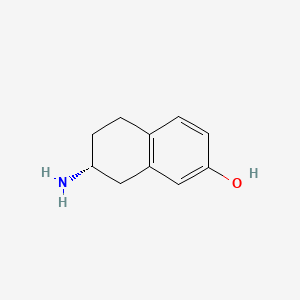

(R)-2-Amino-7-hydroxytetralin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(7R)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h2,4,6,9,12H,1,3,5,11H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYAPIMIOKKYNF-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@@H]1N)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563625 | |

| Record name | (7R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85951-61-7 | |

| Record name | (7R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-Amino-7-hydroxytetralin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (R)-2-Amino-7-hydroxytetralin

Introduction: The Significance of (R)-2-Amino-7-hydroxytetralin

This compound is a crucial chiral building block and a key pharmacophore in medicinal chemistry. Its rigid tetralin scaffold, combined with the specific stereochemistry of the amine group and the phenolic hydroxyl moiety, makes it a valuable precursor for the synthesis of a wide range of biologically active compounds. Notably, this structural motif is found in dopaminergic and serotonergic ligands, which are of significant interest for the development of therapeutics targeting central nervous system (CNS) disorders such as Parkinson's disease and depression. The precise stereochemical orientation of the amino group is often critical for receptor binding and pharmacological activity, necessitating enantioselective synthetic strategies to access the desired (R)-enantiomer in high purity.

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining this compound, tailored for researchers, scientists, and drug development professionals. We will delve into two robust and field-proven strategies: a classical approach involving the resolution of a racemic intermediate and a modern asymmetric synthesis methodology. For each pathway, we will provide detailed, step-by-step experimental protocols, explain the underlying chemical principles, and present the data in a clear and accessible format.

Strategic Overview: Pathways to Enantiopure this compound

The synthesis of this compound invariably commences with the construction of the tetralone core, followed by the introduction of the chiral amine and subsequent demethylation of the protected phenol. The key challenge lies in establishing the desired (R)-stereochemistry at the C2 position. This guide will focus on two divergent and effective strategies to achieve this, starting from the common intermediate, 7-methoxy-2-tetralone.

Part 1: Synthesis of the Key Precursor: 7-Methoxy-2-tetralone

The journey to our target molecule begins with the preparation of 7-methoxy-2-tetralone, a versatile intermediate. A common and efficient route starts from the commercially available 2,7-dimethoxynaphthalene.[1]

Birch Reduction of 2,7-Dimethoxynaphthalene

The Birch reduction is a classical and powerful method for the partial reduction of aromatic rings. In this case, it selectively reduces one of the rings of 2,7-dimethoxynaphthalene to a dihydro intermediate, which upon acidic workup, hydrolyzes to the desired tetralone. The regioselectivity is governed by the electron-donating nature of the methoxy groups.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a dry ice condenser, a mechanical stirrer, and a nitrogen inlet, add liquid ammonia (approx. 200 mL for 10 g of starting material).

-

Addition of Reactants: To the stirred liquid ammonia, add 2,7-dimethoxynaphthalene (1.0 eq). Then, add small pieces of sodium metal (2.5 eq) portion-wise until a persistent blue color is observed, indicating the presence of solvated electrons.

-

Quenching: After stirring for 2-3 hours at -78 °C, cautiously quench the reaction by the slow addition of absolute ethanol until the blue color disappears, followed by the addition of solid ammonium chloride.

-

Work-up: Allow the ammonia to evaporate overnight. To the residue, add water and extract with diethyl ether or dichloromethane.

-

Hydrolysis: The crude enol ether is then hydrolyzed by stirring with a dilute aqueous acid (e.g., 5% HCl) in a solvent like acetone at room temperature for 15-30 minutes.[2]

-

Purification: After extraction with an organic solvent and drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 7-methoxy-2-tetralone.

Alternative: Photocatalytic Reduction

A more modern and safer alternative to the Birch reduction involves a photocatalytic process. This method avoids the use of hazardous sodium metal and cryogenic conditions.[3]

Experimental Protocol:

-

Reaction Mixture: Dissolve 2,7-dimethoxynaphthalene in an organic solvent such as ethanol.

-

Catalyst: Add a nano-photocatalyst, for example, TiO2.[3]

-

Irradiation: Irradiate the mixture with a UV lamp at room temperature with stirring.

-

Hydrolysis and Work-up: After completion of the reaction (monitored by TLC or GC-MS), the intermediate is hydrolyzed with a dilute acid as described in the Birch reduction protocol. The product is then isolated and purified.

| Parameter | Birch Reduction | Photocatalytic Reduction |

| Reagents | Sodium, Liquid Ammonia | Nano-photocatalyst (e.g., TiO2) |

| Conditions | -78 °C | Room Temperature, UV irradiation |

| Safety | High (use of sodium metal) | Moderate (UV radiation) |

| Yield | Generally good to high | Reported up to 85%[3] |

Part 2: Pathway I - Chiral Resolution of Racemic 2-Amino-7-methoxytetralin

This classical approach involves the non-stereoselective synthesis of the racemic amine followed by separation of the enantiomers using a chiral resolving agent.

Reductive Amination of 7-Methoxy-2-tetralone

Reductive amination is a robust method for the synthesis of amines from ketones. It proceeds via the in-situ formation of an imine or enamine, which is then reduced to the amine. A one-pot procedure using a reducing agent that is selective for the iminium ion over the ketone is often employed.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 7-methoxy-2-tetralone (1.0 eq) in methanol.

-

Amine Source: Add ammonium acetate (10 eq) as the ammonia source.

-

Reduction: Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise at room temperature. The use of NaBH3CN is crucial as it is a mild reducing agent that selectively reduces the iminium ion formed in situ, without significantly reducing the starting ketone.[4]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Quench the reaction by adding dilute aqueous HCl. Basify the aqueous layer with NaOH to a pH > 10 and extract the product with dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 2-amino-7-methoxytetralin.

Chiral Resolution using Dibenzoyl-L-tartaric Acid

The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral acid. Dibenzoyl-L-tartaric acid is an effective resolving agent for many amines.[5] The principle is that the two diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol:

-

Salt Formation: Dissolve the racemic 2-amino-7-methoxytetralin (1.0 eq) in a suitable solvent, such as ethanol or methanol. In a separate flask, dissolve an equimolar amount of dibenzoyl-L-tartaric acid (1.0 eq) in the same solvent, heating gently if necessary.

-

Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, and then in a refrigerator. The less soluble diastereomeric salt will crystallize out.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., aqueous NaOH) to deprotonate the amine. Extract the free (R)-2-amino-7-methoxytetralin with an organic solvent.

-

Enantiomeric Purity Analysis: The enantiomeric excess (e.e.) of the resolved amine should be determined by chiral HPLC.

Part 3: Pathway II - Asymmetric Synthesis of (R)-2-Amino-7-methoxytetralin

Asymmetric synthesis offers a more elegant and often more efficient route to the desired enantiomer by directly creating the chiral center with the correct stereochemistry.

Asymmetric Hydrogenation of an Enamide

This powerful technique involves the hydrogenation of a prochiral enamide using a chiral transition metal catalyst. The catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand like BINAP, creates a chiral environment that directs the hydrogenation to one face of the double bond, leading to the formation of one enantiomer in excess.[6][7]

Experimental Protocol:

-

Enamide Formation: Condense 7-methoxy-2-tetralone with N-acetylglycine in the presence of a dehydrating agent (e.g., acetic anhydride and sodium acetate) to form the corresponding enamide.

-

Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the enamide in a suitable solvent (e.g., methanol or ethanol). Add a catalytic amount of a chiral ruthenium-BINAP complex (e.g., Ru(OAc)2((R)-BINAP)).

-

Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 atm) and stir at a controlled temperature (e.g., 50-80 °C) until the reaction is complete.[8]

-

Work-up: After releasing the pressure, remove the solvent and purify the N-acetylated amine by chromatography.

-

Deprotection: Hydrolyze the acetyl group under acidic or basic conditions to yield (R)-2-amino-7-methoxytetralin.

Enzymatic Transamination

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Transaminase enzymes can catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to a ketone substrate with high enantioselectivity.[9][10]

Experimental Protocol:

-

Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), add 7-methoxy-2-tetralone, an amine donor (e.g., isopropylamine in large excess), and the transaminase enzyme (either a commercially available kit or a specific engineered enzyme). The enzyme requires pyridoxal 5'-phosphate (PLP) as a cofactor, which should be included in the reaction mixture.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle shaking for 24-48 hours.

-

Work-up: After the reaction, extract the product with an organic solvent. The enzyme can be removed by centrifugation or filtration.

-

Purification: Purify the resulting (R)-2-amino-7-methoxytetralin by standard methods.

| Parameter | Asymmetric Hydrogenation | Enzymatic Transamination |

| Stereocontrol | Chiral metal catalyst | Enzyme active site |

| Conditions | High pressure, elevated temperature | Mild (aqueous, near-neutral pH, room temp.) |

| Reagents | H2 gas, organometallic catalyst | Amine donor, enzyme, cofactor |

| Green Chemistry | Moderate | High |

| Enantioselectivity | Often >95% e.e. | Typically >99% e.e. |

Part 4: The Final Step - Demethylation to this compound

The final step in the synthesis is the cleavage of the methyl ether to unveil the phenolic hydroxyl group. Boron tribromide (BBr3) is a highly effective reagent for this transformation.[11]

Demethylation with Boron Tribromide

BBr3 is a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond. It is particularly effective for demethylating aryl methyl ethers.

Experimental Protocol:

-

Protection (Optional but Recommended): To avoid side reactions with the free amine, it is advisable to first protect the amino group, for example, as an acetamide. This can be done by reacting (R)-2-amino-7-methoxytetralin with acetic anhydride.

-

Reaction Setup: Dissolve the N-protected (R)-2-amino-7-methoxytetralin in a dry, inert solvent such as dichloromethane (DCM) in a flask under a nitrogen atmosphere.

-

Addition of BBr3: Cool the solution to 0 °C or lower (e.g., -78 °C) and add a solution of BBr3 in DCM dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Work-up: Cautiously quench the reaction by pouring it into a mixture of ice and water.

-

Deprotection and Isolation: If the amine was protected, the protecting group can be removed by acidic or basic hydrolysis. Neutralize the solution and extract the final product, this compound, with an appropriate organic solvent.

-

Purification: The crude product can be purified by crystallization or column chromatography to yield the final product with high purity.

Conclusion

The synthesis of this compound can be accomplished through several robust and reliable pathways. The choice between a classical resolution approach and a modern asymmetric synthesis method will depend on factors such as available equipment, cost of reagents and catalysts, and desired scale of production. The chiral resolution pathway, while less elegant, is often straightforward to implement in a standard laboratory setting. Asymmetric hydrogenation and enzymatic transamination, on the other hand, represent more advanced and efficient strategies that are particularly well-suited for larger-scale synthesis where high enantiopurity is paramount. This guide has provided the foundational knowledge and detailed protocols to empower researchers in the successful synthesis of this valuable chiral building block.

References

- 1. Synthesis routes of 7-Methoxy-2-tetralone [benchchem.com]

- 2. 7-Methoxy-2-tetralone synthesis - chemicalbook [chemicalbook.com]

- 3. CN103880621A - Reduction method for preparing 7-methoxy-2-tetralone - Google Patents [patents.google.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 6. ethz.ch [ethz.ch]

- 7. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

(R)-2-Amino-7-hydroxytetralin chemical structure and properties

An In-Depth Technical Guide to (R)-2-Amino-7-hydroxytetralin: A Core Pharmacophore for Dopaminergic Ligands

Introduction: The Significance of a Rigid Scaffold

The 2-aminotetralin framework represents a privileged structure in medicinal chemistry, providing a conformationally restricted phenethylamine backbone that has proven invaluable for the development of potent and selective ligands for central nervous system (CNS) targets. By locking the flexible side chain of neurotransmitters like dopamine and norepinephrine into a semi-rigid ring system, the 2-aminotetralin scaffold allows for a precise probe of receptor topography, leading to enhanced affinity and selectivity.

This guide focuses on a specific, optically pure stereoisomer: this compound (also known as (R)-7-hydroxy-2-aminotetralin or AHT). This molecule is not only a compound of interest in its own right but, more critically, serves as a foundational pharmacophore and a key chiral building block for a multitude of dopaminergic and serotonergic agents. Its structure contains the essential elements for interaction with dopamine receptors: a phenolic hydroxyl group and a basic amino group, held in a specific spatial orientation. Understanding the chemical properties, synthesis, and pharmacological context of (R)-AHT is therefore crucial for researchers engaged in the design and development of novel CNS-active therapeutics.

Chemical Structure and Physicochemical Properties

The structural and physical characteristics of this compound are fundamental to its handling, reactivity, and biological interactions. The molecule's identity is defined by its stereochemistry at the C2 position, which is critical for its biological activity.

Chemical Structure:

-

IUPAC Name: (2R)-7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-amine[1]

-

Synonyms: (R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol, (R)-AHT

-

CAS Number: 85951-61-7[1]

-

Molecular Formula: C₁₀H₁₃NO[1]

-

Molecular Weight: 163.22 g/mol [1]

Physicochemical Data Summary:

| Property | Value | Source |

| Appearance | Solid (predicted) | |

| Melting Point | 144-148°C ((S)-enantiomer) | ChemicalBook |

| Boiling Point | 325.1 ± 42.0 °C (Predicted) | PubChem[1] |

| Density | 1.147 g/cm³ (Predicted) | ChemicalBook |

| XLogP3 | 1.7 | PubChem[1] |

| pKa (Predicted) | 9.8 (Amine), 10.1 (Phenol) |

Note: Some physical data, such as boiling point and density, are computationally predicted. The provided melting point is for the (S)-enantiomer, which is expected to be identical to that of the (R)-enantiomer.

Enantioselective Synthesis: Accessing the Biologically Active Isomer

The stereochemistry at the C2 position of the aminotetralin ring is a primary determinant of pharmacological activity. For many 2-aminotetralin derivatives targeting dopamine and serotonin receptors, the (R)-enantiomer is significantly more potent than the (S)-enantiomer.[2] Therefore, enantioselective synthesis is not merely an academic exercise but a practical necessity for obtaining the desired biologically active compound.

A common and effective strategy for producing (R)-AHT involves the synthesis of a racemic precursor followed by chiral resolution. The following protocol is a representative method adapted from established chemical literature for aminotetralin synthesis.[3]

Workflow for the Synthesis of this compound

Caption: Synthetic workflow from a common starting material to the final chiral product.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 7-Methoxy-2-tetralone (Precursor)

-

Rationale: The synthesis begins with a commercially available naphthalene derivative. A Birch reduction using sodium metal in liquid ammonia with an alcohol co-solvent selectively reduces one of the aromatic rings. This is followed by acidic hydrolysis of the resulting enol ether to yield the ketone, 7-methoxy-2-tetralone.[3][4]

-

Methodology:

-

To a stirred solution of 2,7-dimethoxynaphthalene in a mixture of liquid ammonia, ethanol, and diethyl ether at -78 °C, add small pieces of sodium metal until a persistent blue color is observed.

-

Quench the reaction by the careful addition of ammonium chloride.

-

Allow the ammonia to evaporate, and add water and an organic solvent (e.g., ethyl acetate) for extraction.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Treat the crude enol ether residue with aqueous hydrochloric acid or oxalic acid in an acetone/water mixture to facilitate hydrolysis to the desired tetralone.

-

Purify the resulting 7-methoxy-2-tetralone by column chromatography or recrystallization.

-

Step 2: Synthesis of Racemic (R,S)-2-Amino-7-methoxytetralin

-

Rationale: The ketone is converted to a primary amine via reductive amination. A common method is to first form the oxime, which is then reduced to the amine. Catalytic hydrogenation is often preferred for its high yield and clean reaction profile.

-

Methodology:

-

Reflux a solution of 7-methoxy-2-tetralone and hydroxylamine hydrochloride in ethanol with a base (e.g., pyridine or sodium acetate) to form the 7-methoxy-2-tetralone oxime.

-

Isolate the crude oxime.

-

Dissolve the oxime in ethanol containing ammonia and subject the mixture to catalytic hydrogenation using Raney Nickel as the catalyst under a hydrogen atmosphere (50-100 psi).

-

After the reaction is complete, filter the catalyst and concentrate the filtrate to yield racemic (R,S)-2-Amino-7-methoxytetralin.[3]

-

Step 3: Chiral Resolution

-

Rationale: The enantiomers of the racemic amine are separated by forming diastereomeric salts with a chiral acid, such as L-(+)-tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

-

Methodology:

-

Dissolve the racemic amine in a hot alcoholic solvent (e.g., methanol or ethanol).

-

Add an equimolar amount of L-(+)-tartaric acid dissolved in the same solvent.

-

Allow the solution to cool slowly. The less soluble diastereomeric salt, typically the (R)-amine-L-tartrate salt, will crystallize out.

-

Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

Treat the purified diastereomeric salt with a strong base (e.g., aqueous NaOH) to break the salt and liberate the free (R)-amine.

-

Extract the (R)-2-Amino-7-methoxytetralin into an organic solvent, wash, dry, and concentrate to yield the enantiomerically pure intermediate.

-

Step 4: Demethylation to this compound

-

Rationale: The final step is the cleavage of the methyl ether to reveal the phenolic hydroxyl group. This is a critical functional group for activity at dopamine receptors. Strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr) are effective for this transformation.

-

Methodology:

-

Dissolve (R)-2-Amino-7-methoxytetralin in a suitable anhydrous solvent (e.g., dichloromethane for BBr₃ or acetic acid for HBr).

-

If using BBr₃, cool the solution to 0 °C or lower and add the reagent dropwise. Allow the reaction to warm to room temperature and stir until complete.

-

If using HBr, reflux the solution until TLC or LC-MS indicates the disappearance of the starting material.

-

Carefully quench the reaction, typically with methanol or water, and adjust the pH to be neutral or slightly basic to precipitate the product or facilitate extraction.

-

The final product, this compound, can be purified by crystallization, often as its hydrochloride salt to improve stability and handling.

-

Pharmacological Profile: A Foundational Dopamine Agonist

While comprehensive pharmacological data for the primary amine (R)-AHT itself is sparse in the literature, its profile can be confidently inferred from the extensive studies of its N-alkylated derivatives and the well-established structure-activity relationships (SAR) of the 2-aminotetralin class.[5] (R)-AHT is best understood as a core pharmacophore for D₂-like (D₂, D₃, D₄) dopamine receptor agonists.

The most well-characterized direct derivative is (+)-7-hydroxy-2-(di-n-propylamino)tetralin, or (+)-7-OH-DPAT. Studies on this compound reveal that the (R)-enantiomer (designated as (+)) is a potent and selective agonist at dopamine D₃ and D₂ receptors.[2]

Key Pharmacological Insights from Derivatives:

-

Dopamine D₃/D₂ Receptor Agonism: (+)-7-OH-DPAT is a preferential agonist at D₃ and D₂ receptors. The (+)-isomer binds with approximately 20-fold higher potency than the (-)-isomer at human D₃ receptors, demonstrating marked stereoselectivity.[2] This strongly suggests that the parent primary amine, (R)-AHT, possesses the correct stereochemical configuration to engage these same receptors, albeit likely with lower affinity due to the lack of N,N-dipropyl groups which typically enhance potency.

-

Role of the 7-OH Group: The phenolic hydroxyl group at the C7 position is a crucial hydrogen bond donor, mimicking the meta-hydroxyl group of dopamine. Its interaction with a conserved serine residue in transmembrane helix 5 of D₂-like receptors is considered a canonical binding interaction essential for agonist activity.

-

Role of the Amino Group: The basic nitrogen at the C2 position is protonated at physiological pH and forms a key ionic bond with a conserved aspartate residue in transmembrane helix 3 of the receptor. This interaction is fundamental for anchoring nearly all monoaminergic ligands to their respective GPCRs.

-

Serotonergic Activity: Many aminotetralins exhibit cross-reactivity with serotonin receptors. The isomeric 8-OH-DPAT is a classic 5-HT₁A agonist.[6] While 7-OH-DPAT shows much lower affinity for 5-HT₁A receptors compared to dopamine receptors, it is not entirely devoid of activity at this site.[2] It is plausible that (R)-AHT also possesses some weak affinity for serotonergic sites.

Mechanism of Action and Cellular Signaling

As an agonist at D₂-like dopamine receptors, (R)-AHT is expected to initiate a well-defined intracellular signaling cascade. D₂ and D₃ receptors are members of the G-protein coupled receptor (GPCR) superfamily and are canonically coupled to the Gi/o family of heterotrimeric G-proteins.

The Signaling Cascade:

-

Receptor Binding: (R)-AHT binds to the orthosteric site of the D₂/D₃ receptor.

-

G-Protein Activation: This binding stabilizes an active conformation of the receptor, promoting the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.

-

Effector Modulation: The activated Gαi-GTP subunit dissociates from the Gβγ dimer.

-

Gαi-GTP directly inhibits the enzyme adenylyl cyclase (AC).

-

This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream target proteins.

-

-

Ion Channel Modulation: The liberated Gβγ subunit can also directly modulate the activity of ion channels, most notably activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.

Caption: Downstream signaling pathway of (R)-AHT via D₂/D₃ dopamine receptors.

Metabolism and Toxicology

Specific metabolic and toxicological studies on this compound are not extensively available in public literature. However, based on the known metabolic pathways for related aminotetralin and phenethylamine compounds, a likely biotransformation profile can be predicted.

Predicted Metabolism:

-

Phase I Metabolism: The molecule would likely undergo oxidative metabolism mediated by cytochrome P450 (CYP450) enzymes. Potential reactions include:

-

Aromatic Hydroxylation: Addition of another hydroxyl group to the aromatic ring.

-

N-Deamination: Oxidative removal of the amino group, although this is generally less common for primary amines within a ring structure compared to side-chain amines.

-

-

Phase II Metabolism: The primary amine and the phenolic hydroxyl group are prime sites for conjugation reactions, which increase water solubility and facilitate excretion.

-

Glucuronidation: Conjugation with glucuronic acid at the 7-OH position is a highly probable and major metabolic pathway.

-

Sulfation: Conjugation with a sulfonate group, also at the 7-OH position.

-

Toxicology and Safety: The safety profile has not been fully characterized. According to its Globally Harmonized System (GHS) classification, the compound is associated with the following hazards:

-

Harmful if swallowed (H302)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

Researchers and drug development professionals should handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area or fume hood.

Conclusion

This compound stands as a molecule of significant academic and industrial importance. While it may not be an end-stage therapeutic itself, its rigid structure, which presents key dopaminergic pharmacophoric elements in a defined three-dimensional space, makes it an invaluable chiral building block. Its synthesis provides access to a rich chemical space of potent dopamine D₂/D₃ receptor agonists and other CNS-active agents. A thorough understanding of its stereoselective synthesis, its relationship to highly active derivatives like (+)-7-OH-DPAT, and its fundamental mechanism of action through Gi/o-coupled signaling pathways provides a solid foundation for any researcher aiming to design the next generation of therapies for neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression.

References

- 1. This compound | C10H13NO | CID 14750917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis routes of 7-Methoxy-2-tetralone [benchchem.com]

- 4. CN103880621A - Reduction method for preparing 7-methoxy-2-tetralone - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. 8-OH-DPAT - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Mechanism of Action of (R)-2-Amino-7-hydroxytetralin (7-OH-DPAT) on Dopamine Receptors

Abstract

(R)-2-Amino-7-hydroxytetralin, commonly known as (R)-7-OH-DPAT, is a pivotal synthetic aminotetralin derivative that has been instrumental in the field of dopamine receptor pharmacology. This technical guide provides a comprehensive examination of the mechanism of action of (R)-7-OH-DPAT, with a primary focus on its interactions with dopamine receptors. We will delve into its binding affinity and selectivity, functional agonism, and the downstream signaling cascades it elicits. Furthermore, this guide will furnish detailed experimental protocols for the characterization of (R)-7-OH-DPAT and similar compounds, offering researchers in neuropharmacology, medicinal chemistry, and drug development a thorough resource to support their investigations into the dopaminergic system.

Introduction: The Significance of (R)-7-OH-DPAT in Dopamine Research

The dopaminergic system is a critical neuromodulatory network in the central nervous system, governing a wide array of physiological processes, including motor control, motivation, reward, and cognition. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. Pharmacological tools that can selectively target specific components of the dopaminergic system are indispensable for both fundamental research and the development of novel therapeutics.

(R)-7-OH-DPAT is a potent and selective dopamine receptor agonist that has emerged as a valuable research tool.[1] Its significance lies in its preferential affinity for the D3 subtype of dopamine receptors over the D2 subtype, although it interacts with both.[2] This selectivity has allowed for the dissection of the distinct physiological roles of these closely related receptor subtypes. This guide will provide a detailed exploration of the molecular and cellular mechanisms through which (R)-7-OH-DPAT exerts its effects on dopamine receptors.

Binding Affinity and Selectivity Profile

The initial characterization of any pharmacological agent involves determining its binding affinity (typically expressed as the inhibition constant, Ki) for its intended targets and a panel of other receptors to assess its selectivity. (R)-7-OH-DPAT exhibits a high affinity for D2-like dopamine receptors, with a notable preference for the D3 subtype.

| Receptor Subtype | Reported K | Species | Reference(s) |

| Dopamine D | 0.57 | Human | [2] |

| Dopamine D | >114 (>200-fold lower than D | Human | [2] |

| Dopamine D | 148 | Human | [3] |

| Serotonin 5-HT | 47 | Human | [3] |

Note: The binding affinity of (R)-7-OH-DPAT for D1-like dopamine receptors (D1 and D5) is significantly lower than for D2-like receptors.

The R-(+)-enantiomer of 7-OH-DPAT demonstrates a significantly higher affinity for the D3 receptor compared to the S-(-)-enantiomer.[2] It is crucial for researchers to consider the stereoisomerism of this compound in their experimental design and interpretation of results. While highly selective for D3 over D2 receptors, it is important to note that at higher concentrations, (R)-7-OH-DPAT can also occupy and activate D2 receptors.[4][5] This dose-dependent activity is a critical consideration in both in vitro and in vivo studies.

Functional Activity and Downstream Signaling

(R)-7-OH-DPAT is classified as a partial agonist at both D2 and D3 dopamine receptors.[6] This means that while it binds to and activates these receptors, it elicits a submaximal response compared to a full agonist like dopamine. The partial agonism of (R)-7-OH-DPAT is a key feature of its pharmacological profile, as it can act as a functional antagonist in the presence of high concentrations of an endogenous full agonist.

G-Protein-Mediated Signaling: The Canonical Pathway

Dopamine D2 and D3 receptors are members of the D2-like receptor family, which are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of heterotrimeric G-proteins.[7] The binding of (R)-7-OH-DPAT to these receptors induces a conformational change that facilitates the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate the activity of downstream effector proteins.

The canonical signaling pathway for D2-like receptors involves the inhibition of adenylyl cyclase by the activated Gαi/o subunit. This results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7]

Caption: Canonical Gi/o-coupled signaling pathway for D2/D3 receptors.

β-Arrestin-Mediated Signaling and Regulation

In addition to G-protein-mediated signaling, GPCR activity is also regulated by β-arrestin proteins. Upon agonist binding and subsequent phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades.[8]

The interaction of (R)-7-OH-DPAT with the β-arrestin pathway at D2 and D3 receptors is an area of active investigation. For the D2 receptor, agonist stimulation generally leads to the recruitment of β-arrestin2.[1] However, the D3 receptor exhibits more complex behavior, with some studies suggesting that certain agonists can induce receptor internalization through a β-arrestin-independent mechanism.[9][10] The specific effects of (R)-7-OH-DPAT on β-arrestin recruitment to D2 and D3 receptors require further dedicated studies to fully elucidate its potential for biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another.

Caption: Generalized β-arrestin recruitment and signaling pathway for GPCRs.

Experimental Protocols for Characterization

To rigorously characterize the mechanism of action of (R)-7-OH-DPAT or novel compounds targeting dopamine receptors, a series of in vitro and in vivo assays are essential. The following protocols provide a detailed, step-by-step methodology for key experiments.

In Vitro Characterization

This assay determines the affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human dopamine D2 or D3 receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known antagonist, e.g., haloperidol), and competition (radioligand + varying concentrations of (R)-7-OH-DPAT).

-

Add a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D2/D3 receptors) to all wells.

-

Add increasing concentrations of (R)-7-OH-DPAT to the competition wells.

-

Add the prepared receptor membranes to all wells to initiate the binding reaction.

-

-

Incubation and Filtration:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of (R)-7-OH-DPAT by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the (R)-7-OH-DPAT concentration to generate a competition curve.

-

Determine the IC

50(the concentration of (R)-7-OH-DPAT that inhibits 50% of the specific radioligand binding). -

Calculate the K

ivalue using the Cheng-Prusoff equation: Ki= IC50/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kdis its dissociation constant.

-

This assay measures the ability of a compound to modulate the intracellular levels of cAMP, providing a functional readout of Gαi/o-coupled receptor activation.

Caption: Experimental workflow for a cAMP functional assay.

Protocol:

-

Cell Culture:

-

Plate cells stably expressing the human dopamine D2 or D3 receptor in a 96-well plate and allow them to adhere and grow.

-

-

Assay Procedure:

-

Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of (R)-7-OH-DPAT to the wells.

-

Stimulate the cells with a fixed concentration of forskolin, an adenylyl cyclase activator, to induce cAMP production.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Lyse the cells to release the intracellular cAMP.

-

-

cAMP Measurement:

-

Measure the cAMP levels using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or Bioluminescence Resonance Energy Transfer (BRET).

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the (R)-7-OH-DPAT concentration.

-

Determine the EC

50(the concentration of (R)-7-OH-DPAT that produces 50% of its maximal effect). -

To determine if it is a partial or full agonist, compare the maximal inhibition produced by (R)-7-OH-DPAT to that of a known full agonist like dopamine.

-

In Vivo Characterization

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a dynamic assessment of a drug's effect on neurotransmission.

Protocol:

-

Surgical Implantation:

-

Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., the nucleus accumbens or striatum).

-

Secure the guide cannula to the skull with dental cement.

-

Allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples to establish the basal extracellular dopamine concentration.

-

Administer (R)-7-OH-DPAT systemically (e.g., via intraperitoneal injection) at various doses (e.g., 0.01-1 mg/kg).[11][12]

-

Continue to collect dialysate samples at regular intervals post-administration.

-

-

Neurotransmitter Analysis:

-

Analyze the dopamine concentration in the dialysate samples using a sensitive analytical technique, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[13]

-

-

Data Analysis:

-

Express the dopamine concentrations as a percentage of the baseline levels.

-

Plot the percentage change in dopamine concentration over time for each dose of (R)-7-OH-DPAT.

-

The expected outcome for an agonist acting on presynaptic D2/D3 autoreceptors is a dose-dependent decrease in extracellular dopamine levels.[12]

-

Conclusion

This compound is a well-characterized and valuable pharmacological tool for the investigation of the dopaminergic system. Its high affinity and selectivity for the D3 dopamine receptor, coupled with its partial agonist activity, make it particularly useful for dissecting the roles of D2 and D3 receptors in health and disease. This technical guide has provided a comprehensive overview of its mechanism of action, from receptor binding and downstream signaling to its effects on in vivo neurochemistry. The detailed experimental protocols furnished herein offer a practical resource for researchers aiming to further unravel the complexities of dopamine receptor pharmacology. A thorough understanding of the principles and methodologies outlined in this guide is essential for the accurate interpretation of experimental data and the advancement of our knowledge of the dopaminergic system.

References

- 1. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Behavioural effects of 7-OH-DPAT are solely due to stimulation of dopamine D2 receptors in the shell of the nucleus accumbens; turning behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]

- 9. Biased signaling agonist of dopamine D3 receptor induces receptor internalization independent of β-arrestin recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The dopamine receptor agonist 7-OH-DPAT modulates the acquisition and expression of morphine-induced place preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Pharmacological Profile of (R)-2-Amino-7-hydroxytetralin (7-OH-DPAT)

Introduction: Elucidating the Role of the Dopamine D3 Receptor with a Selective Agonist

This compound, commonly known as 7-OH-DPAT, is a synthetic aminotetralin derivative that has become an indispensable pharmacological tool for investigating the complexities of the dopaminergic system. As a potent dopamine receptor agonist with a notable preference for the D3 receptor subtype, it has been instrumental in delineating the distinct physiological and behavioral roles of D3 receptors from the closely related D2 receptors[1][2]. The (R)-(+)-enantiomer is the pharmacologically active form, exhibiting significantly higher affinity for dopamine receptors compared to its (S)-(-) counterpart[2][3].

This guide provides a comprehensive overview of the pharmacological profile of (R)-7-OH-DPAT, synthesizing key findings from in vitro, ex vivo, and in vivo studies. We will explore its receptor binding characteristics, functional activity, and its complex behavioral effects, providing researchers with the foundational knowledge required to effectively utilize this compound in their investigations.

Part 1: Molecular Pharmacology and Receptor Interaction

The foundational characteristics of any pharmacological agent are its binding affinity and functional efficacy at its molecular targets. (R)-7-OH-DPAT is distinguished by its high affinity and selectivity for the dopamine D3 receptor.

Receptor Binding Profile: A High-Affinity Ligand for the D3 Subtype

Radioligand binding assays have been crucial in quantifying the interaction of (R)-7-OH-DPAT with dopamine receptor subtypes. These studies consistently demonstrate a significantly higher affinity for the human D3 receptor over the D2 receptor. The stereoselectivity is pronounced; the (R)-(+)-isomer binds with much greater potency than the (S)-(-) isomer[2][3].

In contrast to its structural isomer, 8-OH-DPAT, which is a potent 5-HT1A receptor agonist, 7-OH-DPAT displays low affinity for serotonin receptors, making it a more selective tool for probing the dopamine system[1][4]. While it shows a clear preference for D3 receptors, it is important to note that [3H]7-OH-DPAT can also label the high-affinity state of the D2 receptor, a factor that requires careful consideration in experimental design, particularly in tissues where both receptors are expressed[5].

Table 1: Comparative Binding Affinities of (R)-7-OH-DPAT

| Receptor Subtype | Species | Ki (nM) | Selectivity (D2/D3) | Source |

| Dopamine D3 | Human | 0.57 | >200-fold | [2] |

| Dopamine D2 | Human | >114 | [2] | |

| Dopamine D3 | Rat | ~1.2 | ~45-fold | [6] |

| Dopamine D2 | Rat | ~54 | [6] |

Note: Ki values can vary between studies and experimental conditions (e.g., cell type, radioligand used).

Functional Agonism and Signal Transduction

(R)-7-OH-DPAT functions as a full agonist at both D2 and D3 receptors. These receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of this pathway by an agonist like 7-OH-DPAT leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, such as the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels[7].

The binding of [3H]7-OH-DPAT to the D2 receptor is sensitive to guanine nucleotides, which indicates that it preferentially binds to the high-affinity, G protein-coupled state of the receptor[5]. This functional activity is the basis for its physiological effects, from inhibiting dopamine synthesis and release at presynaptic autoreceptors to modulating postsynaptic neuronal activity.

Part 2: In Vivo Pharmacology and Behavioral Profile

The systemic administration of (R)-7-OH-DPAT in animal models produces a range of dose-dependent behavioral and neurochemical effects that reflect the activation of central dopamine receptors.

Neurochemical Effects: Potent Inhibition of Dopamine Systems

A primary effect of (R)-7-OH-DPAT is the potent inhibition of dopamine neuron firing and dopamine release. This is achieved through the activation of D2 and D3 autoreceptors located on the soma, dendrites, and terminals of dopamine neurons.

-

Inhibition of Neuronal Firing: Electrophysiological studies show that intravenous 7-OH-DPAT potently and completely inhibits the firing of dopamine neurons in both the substantia nigra pars compacta (A9, nigrostriatal pathway) and the ventral tegmental area (A10, mesolimbic pathway)[7]. This effect occurs at very low doses (ED50 values in the low µg/kg range), indicating high potency at these autoreceptors.

-

Reduction of Dopamine Release: In vivo microdialysis and fast-scan cyclic voltammetry experiments have confirmed that 7-OH-DPAT dose-dependently decreases dopamine release in terminal regions like the nucleus accumbens and striatum[2][8]. This inhibitory action is thought to be a key mechanism underlying some of its behavioral effects. For example, it reduces dopamine synthesis by inhibiting tyrosine hydroxylase activity[9].

Behavioral Manifestations: A Complex, Dose-Dependent Profile

The behavioral effects of 7-OH-DPAT are complex and often biphasic, reflecting the engagement of different receptor populations (presynaptic vs. postsynaptic) at different doses.

-

Low Doses (Preferential Autoreceptor Activation): At low doses (e.g., 0.01-0.1 mg/kg), the effects are consistent with reduced dopaminergic transmission. This includes sedation, yawning, and penile erections[2][10]. These effects are thought to be mediated by the activation of high-affinity D3 and D2 autoreceptors, leading to decreased dopamine release.

-

High Doses (Postsynaptic Receptor Activation): At higher doses (e.g., >0.8 mg/kg), 7-OH-DPAT begins to directly stimulate postsynaptic D2 and D3 receptors. This leads to classic signs of dopamine agonist activity, such as stereotyped behaviors (sniffing, gnawing) and hyperactivity[2][10].

Role in Reward, Motivation, and Cognition

Given the localization of D3 receptors in limbic brain regions, 7-OH-DPAT has been extensively used to study their role in addiction and cognition.

-

Addiction Models: 7-OH-DPAT is self-administered by animals, indicating it has rewarding properties[1]. However, its effects on the rewarding properties of other drugs, like morphine, are complex. It has been shown to prevent both the acquisition and expression of morphine-induced conditioned place preference, suggesting it may have therapeutic potential for treating opiate dependence[11].

-

Attentional Processes: Studies using the latent inhibition paradigm suggest a dual role for dopamine receptors in attention. Low doses of 7-OH-DPAT (thought to be D3-preferential) can enhance attentional processing, whereas high doses (engaging both D2 and D3 receptors) impair it[12].

Part 3: Methodological Frameworks for Studying (R)-7-OH-DPAT

The precise characterization of a compound like (R)-7-OH-DPAT relies on standardized and validated experimental protocols. Below are representative methodologies for assessing its binding affinity and its in vivo effect on neurotransmitter release.

Protocol 1: Radioligand Binding Assay for D2/D3 Receptor Affinity

This protocol outlines a competitive binding experiment to determine the Ki of (R)-7-OH-DPAT at cloned human D2 and D3 receptors expressed in a stable cell line (e.g., CHO or HEK293 cells).

Objective: To determine the binding affinity (Ki) of a test compound ((R)-7-OH-DPAT) by measuring its ability to displace a specific high-affinity radioligand from the target receptor.

Materials:

-

Cell membranes from CHO cells stably expressing human D2 or D3 receptors.

-

Radioligand: [³H]Spiperone (for D2) or [³H]7-OH-DPAT (for D3).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test Compound: (R)-7-OH-DPAT, serially diluted.

-

Non-specific competitor: Haloperidol (10 µM) or unlabeled 7-OH-DPAT (10 µM).

-

96-well filter plates and vacuum manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer and centrifuge. Resuspend the resulting pellet (membrane fraction) in assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: To each well of the 96-well plate, add:

-

50 µL of Assay Buffer (for total binding) OR 50 µL of non-specific competitor (for non-specific binding) OR 50 µL of serially diluted (R)-7-OH-DPAT.

-

50 µL of the appropriate radioligand at a concentration near its Kd value.

-

100 µL of the cell membrane preparation.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of (R)-7-OH-DPAT.

-

Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Summary and Future Directions

(R)-7-OH-DPAT is a potent and selective dopamine D3 receptor agonist that has been pivotal in advancing our understanding of the dopamine system. Its key pharmacological features include:

-

High affinity and selectivity for the D3 receptor over the D2 receptor, particularly the human subtypes.

-

Full agonist activity at D2 and D3 receptors, coupling to Gαi/o signaling pathways.

-

Potent inhibition of dopamine neuron activity and neurotransmitter release via activation of D2/D3 autoreceptors.

-

Dose-dependent and often biphasic behavioral effects , ranging from sedation at low doses to hyperactivity at high doses.

While it is an invaluable research tool, the interpretation of results requires careful consideration of its affinity for D2 receptors, especially at higher concentrations. Future research will likely continue to use (R)-7-OH-DPAT and next-generation D3-selective ligands to further dissect the role of the D3 receptor in neuropsychiatric disorders such as schizophrenia, depression, and substance use disorders, with the ultimate goal of developing novel therapeutics with improved efficacy and side-effect profiles.

References

- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]

- 2. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 8-OH-DPAT - Wikipedia [en.wikipedia.org]

- 5. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Behavioural effects of the dopamine D3 receptor agonist 7-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The dopamine receptor agonist 7-OH-DPAT modulates the acquisition and expression of morphine-induced place preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Enigmatic (R)-2-Amino-7-hydroxytetralin: A Deep Dive into its Discovery, Synthesis, and Evolving Pharmacological Narrative

Abstract

The rigid scaffold of 2-aminotetralin has served as a cornerstone in the exploration of dopaminergic and serotonergic systems, yielding a plethora of pharmacologically diverse agents. Within this esteemed chemical family, (R)-2-Amino-7-hydroxytetralin emerges as a molecule of significant interest, representing a foundational structure for numerous potent and selective receptor ligands. This in-depth technical guide navigates the historical milestones of its discovery, dissects the intricacies of its enantioselective synthesis, and meticulously charts its pharmacological profile. Tailored for researchers, medicinal chemists, and drug development professionals, this document provides not only a comprehensive review of the existing literature but also actionable, field-proven insights into the experimental methodologies essential for its study. Through a blend of historical context, detailed protocols, and structure-activity relationship analysis, this guide illuminates the scientific journey and future potential of this compound.

Historical Context: The Dawn of the 2-Aminotetralins

The exploration of 2-aminotetralin derivatives as probes for monoaminergic neurotransmitter systems began in earnest in the mid-20th century. The tetralin core, a hybrid of an aromatic ring and a cyclohexane moiety, offered a conformationally constrained phenethylamine backbone, a feature highly sought after by medicinal chemists for dissecting receptor-ligand interactions. Early investigations into this structural class were largely driven by the quest for potent and selective dopamine receptor agonists.

A pivotal moment in this journey was the 1975 publication by McDermed, McKenzie, and Phillips, which detailed the synthesis and pharmacological evaluation of a series of 2-aminotetralin derivatives as dopamine receptor agonists.[1] This seminal work, while not the first to describe the synthesis of the 2-aminotetralin scaffold, laid the groundwork for decades of research into their therapeutic potential. The primary synthetic route at the time involved the reductive amination of a β-tetralone, a method that remains a staple in the synthesis of these compounds today.[1]

While the precise first synthesis of this compound is not prominently documented as a singular discovery, its emergence is intrinsically linked to the systematic exploration of hydroxylated 2-aminotetralin derivatives. The focus on hydroxyl substitution patterns was a logical progression, aimed at mimicking the catechol moiety of dopamine and understanding its influence on receptor affinity and efficacy. The 7-hydroxy substitution, in particular, proved to be a critical determinant of activity at both dopamine and serotonin receptors.

Enantioselective Synthesis: Crafting the (R)-Enantiomer

The stereochemistry at the C2 position of the aminotetralin ring is a crucial determinant of pharmacological activity. For many 2-aminotetralin derivatives, the (R)-enantiomer exhibits significantly higher potency at dopamine and serotonin receptors compared to its (S)-counterpart.[2][3] Consequently, the development of efficient and scalable enantioselective synthetic routes to this compound is of paramount importance for both research and potential therapeutic applications.

While numerous strategies for the asymmetric synthesis of 2-aminotetralins have been reported, a common and effective approach involves the resolution of a racemic intermediate or the use of a chiral auxiliary. Below is a detailed, step-by-step methodology adapted from principles in the literature for obtaining the (R)-enantiomer.

Experimental Protocol: Enantioselective Synthesis via Diastereomeric Salt Resolution

This protocol outlines a robust method for the preparation of this compound, commencing with the synthesis of the racemic 7-methoxy precursor, followed by chiral resolution and final deprotection.

Step 1: Synthesis of 2-Amino-7-methoxytetralin (Racemic)

-

Reaction Setup: To a solution of 7-methoxy-2-tetralone in methanol, add a solution of ammonium acetate in methanol.

-

Reductive Amination: Add sodium cyanoborohydride portion-wise to the reaction mixture at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting tetralone is consumed.

-

Work-up: Quench the reaction with water and concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield racemic 2-amino-7-methoxytetralin.

Step 2: Chiral Resolution with a Resolving Agent

-

Salt Formation: Dissolve the racemic 2-amino-7-methoxytetralin in a suitable solvent such as ethanol or methanol. Add a solution of a chiral resolving agent, for example, (R)-(-)-mandelic acid, in the same solvent.

-

Diastereomeric Crystallization: Allow the mixture to stand at room temperature or in a refrigerator to facilitate the crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. The specific diastereomer that crystallizes will depend on the choice of resolving agent and solvent system.

-

Enantiomeric Purity Assessment: Determine the enantiomeric excess (ee) of the resolved amine by chiral High-Performance Liquid Chromatography (HPLC).[4]

Step 3: Liberation of the (R)-2-Amino-7-methoxytetralin

-

Base Treatment: Suspend the diastereomeric salt in water and add a base, such as sodium hydroxide, to liberate the free amine.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, like dichloromethane or ethyl acetate.

-

Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 2-amino-7-methoxytetralin.

Step 4: Demethylation to this compound

-

Reaction Setup: Dissolve the (R)-2-amino-7-methoxytetralin in a suitable solvent, such as dichloromethane, and cool to 0°C.

-

Cleavage of the Methyl Ether: Add a solution of boron tribromide (BBr₃) in dichloromethane dropwise to the cooled solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

-

Quenching and Purification: Carefully quench the reaction with methanol, followed by water. Neutralize the mixture and extract the product into an organic solvent. Purify the crude product by column chromatography to afford this compound.[1]

Diagram of Synthetic Workflow

Caption: Enantioselective synthesis of this compound.

Pharmacological Profile: A Tale of Two Neurotransmitter Systems

The pharmacological characterization of this compound and its derivatives has revealed a complex interplay with both the dopaminergic and serotonergic systems. The presence of the 7-hydroxyl group and the stereochemistry at the 2-position are critical determinants of its receptor binding affinity and functional activity.

Interaction with Dopamine Receptors

The 2-aminotetralin scaffold is a well-established pharmacophore for dopamine D2-like receptors (D2, D3, and D4). The N,N-dipropyl derivative, 7-OH-DPAT, is a potent and relatively selective D3 receptor agonist.[2] While specific binding data for the primary amine, this compound, is less abundant in the literature, structure-activity relationship (SAR) studies of related compounds provide valuable insights. Generally, N-alkylation with propyl groups enhances D2-like receptor affinity and agonist activity.[1] Therefore, it is anticipated that this compound will exhibit a lower affinity for D2-like receptors compared to its N,N-dipropylated counterpart, though it is still expected to act as an agonist.

The resorcinol-derived 2-aminotetralins, such as the 5,7-dihydroxy analogs, have been shown to be less potent dopaminergic agents than their catechol-derived isomers.[5] This suggests that the precise positioning of the hydroxyl groups significantly influences interaction with the dopamine receptor binding pocket.

Engagement of Serotonin Receptors

The 2-aminotetralin structure is also a privileged scaffold for serotonin receptors, particularly the 5-HT1A subtype. The 8-hydroxy analog, 8-OH-DPAT, is a canonical 5-HT1A receptor agonist widely used in neuroscience research.[6] For the 7-hydroxy series, the N,N-dipropyl derivative, (+)-7-OH-DPAT, has been shown to possess significant affinity and agonist efficacy at human 5-HT1A receptors, although with lower selectivity versus D3 receptors compared to 8-OH-DPAT's selectivity for 5-HT1A over dopamine receptors.[2]

Stereoselectivity is a pronounced feature, with the (+)-enantiomer of 7-OH-DPAT being markedly more potent than the (-)-enantiomer at both D3 and 5-HT1A receptors.[2] Given that the (R)-enantiomer of related 2-aminotetralins is often the more active stereoisomer, it is highly probable that this compound will also demonstrate a preference for the (R)-configuration in its interaction with 5-HT1A receptors. The primary amine is expected to retain affinity for 5-HT1A receptors, though likely with a different potency and selectivity profile compared to its N-alkylated analogs.

Table 1: Comparative Receptor Affinities of Related 2-Aminotetralin Derivatives

| Compound | Receptor | Affinity (Ki, nM) | Reference |

| (+)-7-OH-DPAT | hD2 | 25 | [2] |

| hD3 | 1.0 | [2] | |

| h5-HT1A | 20 | [2] | |

| (-)-7-OH-DPAT | hD2 | >1000 | [2] |

| hD3 | 20 | [2] | |

| h5-HT1A | 100 | [2] | |

| 8-OH-DPAT (racemic) | hD2 | >1000 | [2] |

| hD3 | >1000 | [2] | |

| h5-HT1A | 1.0 | [2] |

In Vivo Effects and Potential Therapeutic Applications

The in vivo pharmacological profile of 2-aminotetralin derivatives is a direct reflection of their interactions with dopamine and serotonin receptors. For instance, the prototypical 5-HT1A agonist 8-OH-DPAT elicits a well-characterized "5-HT behavioral syndrome" in rodents, which includes behaviors like forepaw treading, head weaving, and hindlimb abduction.[7] It has also been shown to possess anxiolytic and antidepressant-like effects in various animal models.[6]

Given the expected dual activity of this compound at both dopamine and serotonin receptors, its in vivo effects are likely to be complex. The dopaminergic component may contribute to effects on locomotor activity and reward pathways, while the serotonergic component could influence mood, anxiety, and cognitive functions. The precise balance of these activities will determine its overall behavioral profile and potential therapeutic utility.

The pharmacokinetic properties of related compounds like 8-OH-DPAT have been studied, revealing rapid absorption and distribution to the brain, but also significant first-pass metabolism, leading to low oral bioavailability.[8][9] Similar pharmacokinetic challenges might be anticipated for this compound, which would need to be addressed in any drug development program.

Methodologies for Pharmacological Characterization

A thorough understanding of the pharmacological properties of this compound requires a suite of in vitro and in vivo assays. The following protocols provide a framework for the comprehensive evaluation of this and related compounds.

In Vitro Assays

Protocol: Radioligand Binding Assay for Receptor Affinity

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

-

Membrane Preparation: Culture cells (e.g., HEK293 or CHO) expressing the receptor of interest (e.g., human D2, D3, or 5-HT1A receptors). Harvest the cells and prepare cell membranes by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-7-OH-DPAT for D3 receptors, or [³H]-8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the test compound.

-

Incubation: Incubate the plates to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol: [³⁵S]GTPγS Binding Assay for Functional Activity

This assay measures the ability of a compound to stimulate G-protein activation, providing an indication of its agonist efficacy.

-

Assay Components: Prepare a reaction mixture containing cell membranes expressing the receptor of interest, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G-proteins.

-

Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the amount of [³⁵S]GTPγS bound to the membranes.

-

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy) relative to a standard full agonist.[2]

Diagram of In Vitro Assay Workflow

Caption: Workflow for in vitro pharmacological characterization.

Structure-Activity Relationships and Future Directions

The extensive research on 2-aminotetralin derivatives has illuminated several key structure-activity relationships that guide the design of new ligands.

-

Stereochemistry: The (R)-configuration at the C2 position is generally preferred for high affinity and agonist activity at both dopamine D2-like and serotonin 5-HT1A receptors.[3]

-

Aromatic Substitution: The position and nature of hydroxyl groups on the aromatic ring are critical. The 7-hydroxy substitution, as seen in this compound, confers a mixed dopaminergic and serotonergic profile. In contrast, the 8-hydroxy substitution favors high affinity and selectivity for 5-HT1A receptors, while 5,6-dihydroxy substitution mimics the catechol structure of dopamine, leading to potent D2-like agonism.[1]

-

N-Substitution: The nature of the substituents on the amino group significantly modulates the pharmacological profile. Primary amines, such as in this compound, often serve as valuable starting points and may exhibit unique properties. N,N-dipropyl substitution is a common motif that enhances potency at D2-like receptors.[1]

Diagram of Key SAR Points

Caption: Key structural features influencing the pharmacology of 2-aminotetralins.

The future of research on this compound and its analogs lies in the fine-tuning of these structural features to achieve desired pharmacological profiles. The development of ligands with specific "functional selectivity" or "biased agonism," which preferentially activate certain downstream signaling pathways over others, holds immense therapeutic promise. For example, a D2/5-HT1A ligand with a specific signaling bias could offer enhanced therapeutic efficacy with a reduced side-effect profile for neuropsychiatric disorders.

Conclusion

This compound stands as a testament to the enduring value of the 2-aminotetralin scaffold in medicinal chemistry and neuroscience. Its history is interwoven with the broader quest to understand and modulate dopaminergic and serotonergic neurotransmission. While much of the published research has focused on its N-alkylated derivatives, the parent compound remains a molecule of significant interest due to its foundational role and potential for unique pharmacological properties. The methodologies for its enantioselective synthesis and detailed pharmacological characterization are well within the reach of modern research laboratories. As our understanding of receptor biology deepens, particularly in the areas of functional selectivity and receptor heteromerization, a renewed focus on foundational molecules like this compound may yet unlock new avenues for the treatment of complex neurological and psychiatric disorders.

References

- 1. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]